molecular formula C12H22N2O5 B13513592 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid

Cat. No.: B13513592
M. Wt: 274.31 g/mol
InChI Key: MBIZSSCBPBRSDT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

MBIZSSCBPBRSDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acid Precursors

The starting point is often an amino acid such as L-serine or L-aspartic acid, which is protected at the amino group using Boc anhydride or di-tert-butyl dicarbonate under basic conditions. This step ensures the amine is masked during subsequent transformations.

  • Typical conditions: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate in solvents such as dioxane or water.
  • Outcome: Formation of Boc-protected amino acid esters or acids with high yield and purity.

Purification Techniques

Purification is crucial to isolate the target compound free from impurities, unreacted starting materials, and side products.

  • Common solvents for purification include isopropyl acetate, cyclohexane, ethyl acetate, and hexane.
  • Crystallization or recrystallization is often employed, sometimes involving cooling to temperatures between -5 °C to 30 °C to induce precipitation of pure product.
  • Chromatographic methods such as silica gel column chromatography with hexane/ethyl acetate mixtures are also used to achieve high purity.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Boc Protection Di-tert-butyl dicarbonate, triethylamine, dioxane/water Boc-protected amino acid (high yield)
2 Activation of β-hydroxyl Mesyl chloride or tosyl chloride, base (e.g., triethylamine) Formation of mesylate/tosylate intermediate
3 Nucleophilic substitution Morpholine, solvent (e.g., DMF or DCM), mild heating Boc-protected morpholine amino acid derivative (moderate to high yield)
4 Purification Recrystallization or chromatography Pure 2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations Reference
Boc Protection + Mesylate + Morpholine substitution Straightforward, scalable, well-understood Requires multiple steps, possible side reactions General synthetic protocols
Ag(I)-Catalyzed Intramolecular Cyclization of Alkynols Mild conditions, high selectivity, fewer steps Requires silver catalyst, specialized substrates Kumar et al., Arkivoc 2022
Direct coupling using coupling agents (e.g., EDC, HATU) Efficient amide bond formation May require expensive reagents, side reactions possible Patent WO2018220646A1

Research Data and Observations

  • The Ag(I)-catalyzed cyclization method yields Boc-protected 2-methylene morpholines in 75–88% yield with high regioselectivity and stereochemical retention.
  • Purification using isopropyl acetate and cyclohexane at controlled temperatures (-5 °C to 30 °C) improves crystallinity and purity, reducing impurities significantly.
  • The use of organic bases such as triethylamine or diisopropylethylamine during coupling steps optimizes reaction rates and yields.
  • Solvent choice is critical; polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for substitution and cyclization reactions due to solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through a series of steps, including protonation, silylation, and decarboxylation . This process releases the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₃H₂₃NO₅ (approximate; variations exist depending on stereochemistry and substituents) .
  • Molecular Weight : ~273.33–373.36 g/mol (dependent on functional groups) .
  • Functional Groups: Tert-butoxycarbonyl (Boc): A protective group for amines, acid-labile, enhancing solubility in organic solvents . Morpholin-4-yl: A six-membered ring containing one oxygen and one nitrogen atom, contributing to polarity and hydrogen-bonding capacity . Propanoic Acid Backbone: Enables conjugation or further derivatization via the carboxylic acid group .

Key Properties :

  • Purity : Typically ≥95% .
  • Applications : Used in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules due to its dual functionalization (Boc-protected amine and morpholine moiety) .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related compounds, emphasizing molecular features, stability, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Distinct Features References
Target Compound :
2-{[(Tert-Butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid
C₁₃H₂₃NO₅ 273.33–373.36 Boc, morpholine, propanoic acid Varies (e.g., 1393524-16-7 for R-isomer) High polarity due to morpholine; acid-labile Boc group
(2R)-2-{[(Tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ 273.33 Boc, tetrahydropyran (oxan-4-yl), propanoic acid 1393524-16-7 Oxan-4-yl (tetrahydropyran) replaces morpholine; slightly less polar
(2S)-2-{[(Tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ 273.33 Boc, oxan-4-yl, propanoic acid 368866-33-5 Stereoisomer of the R-configuration analog; similar solubility but distinct stereochemical applications
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(morpholin-4-yl)propanoic acid C₂₂H₂₄N₂O₅ 396.45 Fmoc (base-labile), morpholine, propanoic acid EN300-650228 Fmoc replaces Boc; requires basic conditions for deprotection
2-((Tert-Butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid C₁₄H₁₇ClFNO₄ 317.74 Boc, 3-chloro-4-fluorophenyl, propanoic acid 1259983-03-3 Aromatic halogen substituents enhance lipophilicity and potential bioactivity
N-Boc-1-trityl-D-histidine C₃₃H₃₄N₄O₄ 574.65 Boc, trityl (triphenylmethyl), imidazole N/A Bulky trityl group protects imidazole; used in specialized peptide synthesis

Functional Group and Stability Comparison

  • Boc vs. Fmoc :

    • Boc : Acid-labile (cleaved with TFA or HCl), ideal for orthogonal protection in acidic conditions .
    • Fmoc : Base-labile (cleaved with piperidine), preferred in solid-phase peptide synthesis (SPPS) for compatibility with acid-sensitive substrates .
  • Morpholine vs. Oxan-4-yl (Tetrahydropyran) :

    • Morpholine : Higher polarity due to the N–O bond, improving aqueous solubility .
    • Oxan-4-yl : Less polar, enhances lipid membrane permeability in drug design .
  • Halogenated Aromatic Substitutents :

    • Chlorine and fluorine in 3-chloro-4-fluorophenyl analogs increase metabolic stability and binding affinity in medicinal chemistry .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H19N3O4
  • Molecular Weight : 245.29 g/mol

This compound functions primarily as an amino acid derivative, which can influence various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as a modulator of enzymes involved in metabolic pathways, particularly those related to inflammation and immune response.
  • Receptor Interaction : It interacts with specific receptors, potentially influencing signaling pathways related to pain and inflammation.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing a β-amino acid moiety have been noted for their ability to inhibit neuraminidase, an enzyme critical for viral replication. The compound's structural features may enhance its efficacy against viral pathogens.

Antimicrobial Properties

Research indicates that derivatives of morpholine-containing compounds exhibit antimicrobial activity. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of similar compounds. For example, compounds with morpholine groups have been shown to reduce edema and inflammatory markers in animal models.

Data Tables

Activity Type IC50 (μM) Reference
Neuraminidase Inhibition50
Antimicrobial Activity6 - 8
Anti-inflammatory (TNFα production)Not specified

Case Studies

  • Neuraminidase Inhibition
    • A study evaluated the neuraminidase inhibitory activity of various β-amino acid derivatives, including those similar to this compound. The results indicated that modifications in the structure could significantly enhance inhibitory potency.
  • Anti-inflammatory Studies
    • Another research focused on the anti-inflammatory effects of morpholine derivatives in carrageenan-induced paw edema models. The findings suggested that these compounds could effectively reduce inflammation comparable to established anti-inflammatory drugs like tacrolimus.

Q & A

Basic Question: What are the standard synthetic routes and critical purification methods for 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves:

  • Boc Protection : Reaction of the primary amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .
  • Morpholine Incorporation : Coupling the intermediate with morpholine via nucleophilic substitution or amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC or EDC) .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC (C18 columns, acetonitrile/water with 0.1% TFA) to isolate the final product .
  • Critical Factors : Reaction temperature (0–25°C), anhydrous conditions for Boc protection, and pH control during aqueous workup to prevent premature deprotection .

Basic Question: How does the Boc-protecting group influence the compound’s reactivity in peptide synthesis?

Methodological Answer:
The tert-butoxycarbonyl (Boc) group:

  • Stabilizes the Amine : Prevents undesired side reactions (e.g., acylation or oxidation) during peptide elongation .
  • Deprotection Specificity : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting acid-labile morpholine or propanoic acid functionalities .
  • Compatibility : Enables orthogonal protection strategies when combined with Fmoc or benzyl groups in multi-step syntheses .

Advanced Question: How can researchers resolve contradictions in reported chiral purity across synthetic protocols?

Methodological Answer:
Discrepancies in enantiomeric excess (ee) arise from:

  • Stereochemical Drift : Racemization during prolonged reaction times or elevated temperatures. Mitigated by using low-temperature conditions (0–4°C) and chiral auxiliaries .
  • Analytical Validation : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy to confirm ee >98% .
  • Synthetic Route Comparison : Evaluate Boc-deprotection efficiency (e.g., TFA vs. HCl in dioxane) to minimize epimerization .

Advanced Question: What strategies optimize solubility for in vitro biological assays?

Methodological Answer:
The morpholine group enhances aqueous solubility, but further optimization may involve:

  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain solubility in buffer systems .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .
  • Sonication : Briefly sonicate (30–60 sec, 37°C) to disrupt aggregates in stock solutions .

Advanced Question: How do researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Accelerated degradation studies (40°C, 75% RH) monitored via HPLC to assess Boc group integrity .
  • pH Sensitivity : Incubate in buffers (pH 2–9) and quantify decomposition by LC-MS. Boc groups degrade rapidly below pH 3 .
  • Long-Term Storage : Store lyophilized at -80°C (<6 months) or in DMSO at -20°C (<1 month) to prevent hydrolysis .

Advanced Question: What methodologies are used to study structure-activity relationships (SAR) with analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Replace morpholine with piperazine or thiomorpholine; modify the Boc group to Fmoc or Alloc for comparative studies .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular uptake studies using fluorescent labeling .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., morpholine’s H-bonding capacity) with target binding affinity .

Advanced Question: How to address contradictory biological activity data reported in different studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Validate compound purity (>98% by HPLC) and chiral integrity before testing .
  • Assay Conditions : Standardize buffer composition (e.g., ionic strength, serum content) to minimize nonspecific interactions .
  • Target Selectivity : Perform counter-screening against related enzymes (e.g., PDE vs. kinase families) to confirm specificity .

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